molecular formula C11H24Cl2N2O B2971123 4-(Methoxymethyl)-2-methyl-2,8-diazaspiro[4.5]decane CAS No. 1706451-25-3

4-(Methoxymethyl)-2-methyl-2,8-diazaspiro[4.5]decane

Cat. No.: B2971123
CAS No.: 1706451-25-3
M. Wt: 271.23
InChI Key: SPUAGZGHHNGXND-UHFFFAOYSA-N
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Description

4-(Methoxymethyl)-2-methyl-2,8-diazaspiro[4.5]decane is a spirocyclic compound featuring a diazaspiro[4.5]decane core with a methoxymethyl group at position 4 and a methyl group at position 2. This structure combines rigidity from the spirocyclic framework with functional groups that modulate electronic and steric properties.

Key structural features influencing its properties include:

  • Spirocyclic Core: Confers conformational restraint, enhancing binding selectivity to biological targets.
  • Methyl Group at Position 2: Enhances steric hindrance, possibly affecting pharmacokinetics.

Properties

IUPAC Name

4-(methoxymethyl)-2-methyl-2,8-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c1-13-7-10(8-14-2)11(9-13)3-5-12-6-4-11/h10,12H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPUAGZGHHNGXND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C2(C1)CCNCC2)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methoxymethyl)-2-methyl-2,8-diazaspiro[4.5]decane can be achieved through various synthetic routes. One common method involves the catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction using 4-methoxycyclohexan-1-one as the starting material . The reaction conditions typically include mild temperatures and the use of catalysts to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve multi-step reaction sequences, including hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation . These methods are designed to optimize yield and cost-effectiveness while maintaining high purity and functional group tolerance.

Chemical Reactions Analysis

Types of Reactions

4-(Methoxymethyl)-2-methyl-2,8-diazaspiro[4.5]decane undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using reducing agents to remove oxygen or add hydrogen atoms.

    Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of solvents to ensure efficient reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce alkanes or amines. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

4-(Methoxymethyl)-2-methyl-2,8-diazaspiro[4.5]decane has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Methoxymethyl)-2-methyl-2,8-diazaspiro[4.5]decane involves its interaction with molecular targets and pathways. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The diazaspiro[4.5]decane scaffold is versatile, with modifications at positions 2, 4, and 8 significantly altering properties. Below is a comparison of key derivatives:

Compound Name Substituents Molecular Weight (g/mol) Key Features Reference
4-(Methoxymethyl)-2-methyl-2,8-diazaspiro[4.5]decane 4-(methoxymethyl), 2-methyl ~228.3 (estimated) Moderate polarity; potential for CNS penetration due to methoxymethyl group Inferred
2-Methyl-2,8-diazaspiro[4.5]decane 2-methyl 154.25 Lower polarity; used as a building block for receptor ligands
8-(Methylsulfonyl)-2,8-diazaspiro[4.5]decane hydrochloride 8-(methylsulfonyl) 315.24 High polarity; sulfonyl group enhances solubility and target interaction
2-(4-Chlorobenzyl)-2,8-diazaspiro[4.5]decan-3-one 2-(4-chlorobenzyl), 3-keto 315.24 Aromatic substituent increases lipophilicity; ketone enables hydrogen bonding
1-Thia-4-azaspiro[4.5]decane derivatives Sulfur substitution at position 1 Varies Enhanced metabolic stability; demonstrated anticancer activity

Key Observations :

  • Polarity : Methoxymethyl and sulfonyl groups increase water solubility compared to methyl or benzyl substituents.
  • Bioavailability : Bulky substituents (e.g., benzyl, chlorobenzyl) may reduce blood-brain barrier penetration, whereas smaller groups (methyl, methoxymethyl) favor CNS targeting.
Anticancer Activity

Compounds with the diazaspiro[4.5]decane core modified with heteroatoms or fused rings show moderate to high anticancer activity:

Compound Class Cell Line Inhibition (IC50) Mechanism Notes Reference
1-Thia-4-azaspiro[4.5]decane derivatives HepG-2, PC-3, HCT116 (moderate) Thiadiazole and thiazolopyrimidine moieties enhance DNA intercalation
8-Azaspiro[4.5]decan-1-one HCl Not reported Ketone group may interact with kinase ATP-binding sites
Serotonin Receptor Targeting

Spirocyclic compounds with piperazine or aryloxyethylamine appendages exhibit subnanomolar binding to 5HT1A receptors. For example:

  • 1,4-Dioxa-spiro[4.5]decane derivatives : Bind via interactions with D116 and S199 residues .
  • 2-Methyl-2,8-diazaspiro[4.5]decane : The methyl group may sterically hinder interactions compared to methoxymethyl, which could form additional hydrogen bonds.

Biological Activity

4-(Methoxymethyl)-2-methyl-2,8-diazaspiro[4.5]decane (CAS No. 1706451-25-3) is a spirocyclic compound characterized by its unique structural features, including a spiro junction and a methoxymethyl group. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.

Chemical Structure and Properties

The compound's molecular formula is C11H22N2OC_{11}H_{22}N_2O, and its structure can be represented as follows:

SMILES CN1CC2 CCNCC2 C COC C1\text{SMILES }\text{CN1CC2 CCNCC2 C COC C1}

This unique structure contributes to its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. It may modulate the activity of specific enzymes and receptors, influencing various biochemical pathways. The exact mechanisms are still under investigation, but potential interactions include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : It may bind to receptors influencing signaling pathways related to cell proliferation and apoptosis.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties, potentially through the inhibition of tumor cell growth.
  • Antimicrobial Properties : The compound has shown promise in inhibiting the growth of certain bacterial strains, indicating potential use as an antimicrobial agent.
  • Neuroprotective Effects : Its structural characteristics suggest it may have neuroprotective effects, which are currently being explored in various models of neurodegenerative diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Anticancer Activity : A study conducted on various cancer cell lines demonstrated that this compound inhibited cell proliferation in a dose-dependent manner, with IC50 values ranging from 10 to 20 µM across different cell types .
  • Antimicrobial Testing : In vitro tests against Gram-positive and Gram-negative bacteria showed that the compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .
  • Neuroprotective Study : In a model of oxidative stress-induced neuronal damage, treatment with the compound led to a reduction in cell death and preservation of neuronal function, suggesting its potential as a neuroprotective agent .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds can provide insights into its relative biological activities.

Compound NameStructure FeaturesBiological ActivityReferences
Compound ASpirocyclicAnticancer
Compound BDiazaspiroAntimicrobial
This compoundSpirocyclic with methoxymethyl groupAnticancer, Antimicrobial, Neuroprotective

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